

Application Notes and Protocols: CREKA Peptide Functionalization of Liposomes

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Compound of Interest

Compound Name: CREKA peptide

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Introduction

The **CREKA peptide**, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2][3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide detailed protocols for the preparation, characterization, and evaluation of CREKA-functionalized liposomes.

Mechanism of Action

CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including fibrinogen, which is converted to fibrin.[5] The **CREKA peptide** on the surface of the liposomes recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around tumor blood vessels.[6][7] This interaction increases the local concentration of the encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]

Key Applications

- **Targeted Cancer Therapy:** CREKA-liposomes have been shown to effectively deliver chemotherapeutics like doxorubicin to treat metastatic breast cancer, leading to significant reductions in tumor volume and lung metastasis.[\[2\]](#)[\[6\]](#)
- **Tumor Imaging:** By encapsulating imaging agents, CREKA-functionalized nanoparticles can be used for molecular MRI to improve the detection of micrometastases.[\[2\]](#)
- **Anti-thrombotic Therapy:** The affinity of CREKA for fibrin makes it a suitable candidate for targeting therapeutic agents to blood clots.[\[2\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CREKA-functionalized liposomes and nanoparticles.

Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes

Formulation	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Release Profile	Reference
CREKA-Lipo-Dox	~160	Not specified	Not specified	Sustained release, no significant burst release	[2]
SREKA-Liposomes	Not specified	Positive and higher magnitude than non-functionalized	Not specified	Not specified	[6] [9]
Uncoated Liposomes	167 - 198	Not specified	21 - 26 (Dexamethasone)	37 - 40% release after 24h	[10]

Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles

Formulation	Cell Line / Model	Key Finding	Quantitative Result	Reference
CREKA-Lipo-Dox	4T1 breast cancer cells	Increased cellular uptake	Nearly 4-fold increase compared to non-targeted liposomes	[2]
CREKA-Lipo-Dox	Mouse model of metastatic breast cancer	Reduced tumor volume	Average tumor volume decreased to 60 mm ³ (vs. 150 mm ³ for non-targeted)	[2]
CREKA conjugated PEG particles	HeLa cells	Increased cellular uptake	Significantly higher fluorescence intensity	[5][11]
CREKA conjugated PEG particles	Not specified	Increased fibrin binding ability	Up to 94% increase	[5][11]
CREKA-MSCs	Myocardial injury model	Increased binding to injured myocardium	2.6-fold higher binding under static conditions	[2]
IR783-labeled CMWNTs-PEG	Tumor-bearing mice	Increased tumor accumulation with NIR illumination	~6.4-fold higher than control	[12]

Experimental Protocols

Protocol 1: Synthesis of CREKA-Functionalized Lipids

This protocol describes the conjugation of the **CREKA peptide** to a maleimide-functionalized lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.^[2]

Materials:

- DSPE-PEG(2000)-Maleimide
- **CREKA peptide** (Cys-Arg-Glu-Lys-Ala)
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA)
- Argon or Nitrogen gas
- Dialysis membrane (MWCO 1 kDa)
- Lyophilizer

Procedure:

- Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of **CREKA peptide** in anhydrous DMF in a round-bottom flask.
- Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.
- Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-48 hours in the dark.
- Monitor the reaction progress using techniques like TLC or LC-MS.
- After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted peptide and solvent. Change the water every 6-8 hours.
- Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.
- Store the conjugate at -20°C.

Protocol 2: Preparation of CREKA-Functionalized Liposomes

This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug (e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[\[6\]](#)[\[13\]](#)

Materials:

- Phospholipids (e.g., DSPC, Cholesterol)
- DSPE-PEG(2000)
- DSPE-PEG-CREKA (from Protocol 1)
- Drug to be encapsulated (e.g., Doxorubicin HCl)
- Chloroform and/or Methanol
- Hydration buffer (e.g., PBS, HEPES-buffered saline)
- Ammonium sulfate solution (for active loading)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application (e.g., 86:10:2:2 for DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[\[8\]](#)
 - Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
 - Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

- Hydration and Liposome Formation:
 - Hydrate the lipid film with the chosen aqueous solution. For passive loading, this would be the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate solution.
 - Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may require gentle heating.
- Extrusion:
 - To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
 - Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.
- Drug Loading (Active Loading):
 - If using the ammonium sulfate gradient method, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-containing solution.
 - Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to enter the liposomes and precipitate.
- Purification:
 - Remove unencapsulated drug by size exclusion chromatography or dialysis.
- Sterilization:
 - Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.

Protocol 3: Characterization of CREKA-Liposomes

1. Size and Zeta Potential:

- Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).^[14] Dilute the liposome suspension in an appropriate buffer before measurement.

2. Encapsulation Efficiency:

- Separate the encapsulated drug from the free drug using methods like mini-spin columns or dialysis.
- Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
- Calculate the encapsulation efficiency (EE%) as: $(\text{Amount of encapsulated drug} / \text{Total amount of drug}) \times 100$.

3. In Vitro Drug Release:

- Place a known concentration of the drug-loaded liposomes in a dialysis bag.
- Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.
- At predetermined time points, withdraw samples from the release medium and replace with fresh medium.
- Quantify the drug concentration in the collected samples to determine the cumulative release profile.

Protocol 4: In Vitro Cell Uptake Assay

This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell line.

Materials:

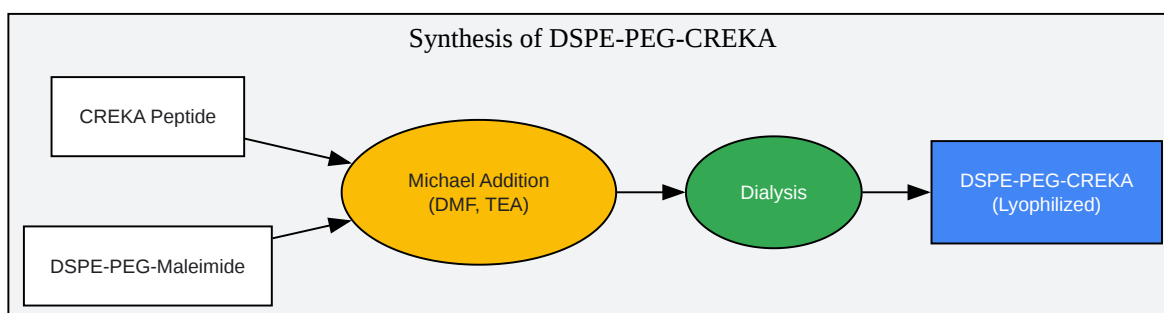
- Cancer cell line (e.g., 4T1, HeLa)

- Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)
- Cell culture medium and supplements
- Confocal microscope or flow cytometer

Procedure:

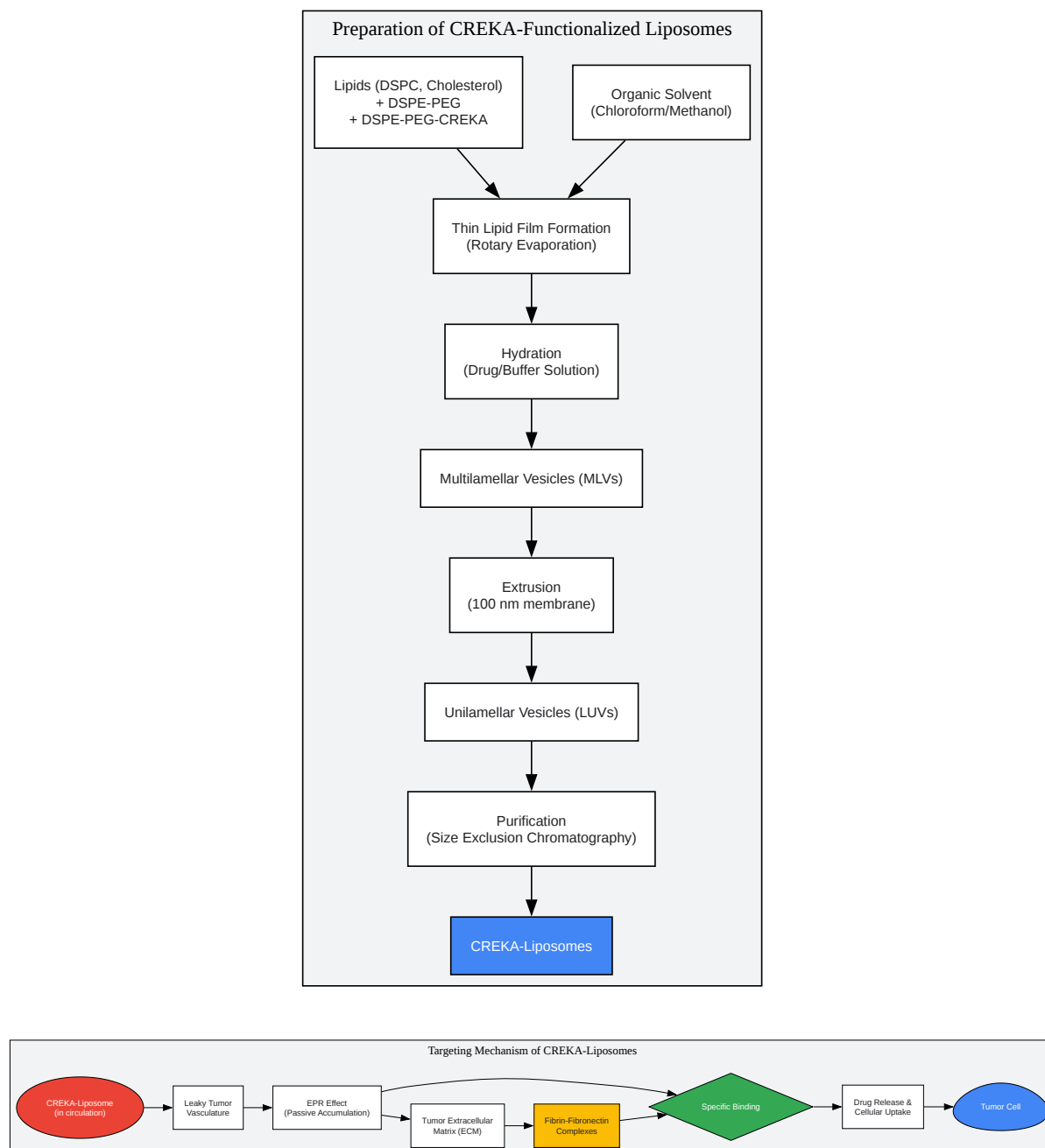
- Seed the cancer cells in appropriate culture plates or chamber slides and allow them to adhere overnight.
- Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes at 37°C for a specified period (e.g., 1-4 hours).
- Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
- Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).
- Visualize the cellular uptake of the liposomes using confocal microscopy.
- For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Visualizations



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Caption: Workflow for the synthesis of the CREKA-lipid conjugate.



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